3-Chloro-4-cyclopropanesulfonamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclopropanesulfonamidobenzoic acid is an organic compound characterized by the presence of a chloro group, a cyclopropane ring, and a sulfonamide group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropanesulfonamidobenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzoic acid.
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoic acids.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-4-cyclopropanesulfonamidobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
Medically, this compound and its derivatives may have potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and the compound could be explored for its efficacy against various pathogens.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropanesulfonamidobenzoic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloro and cyclopropane groups can influence the compound’s reactivity and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the cyclopropane ring.
3-Chloro-4-sulfamoylbenzoic acid: Similar but with different positioning of functional groups.
Cyclopropanesulfonamide derivatives: Compounds with similar sulfonamide and cyclopropane features but different aromatic cores.
Uniqueness
3-Chloro-4-cyclopropanesulfonamidobenzoic acid is unique due to the combination of its chloro, cyclopropane, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClNO4S |
---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
3-chloro-4-(cyclopropylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C10H10ClNO4S/c11-8-5-6(10(13)14)1-4-9(8)12-17(15,16)7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
InChI Key |
VTVWJLJTXMQKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.